(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine

CAS No.: 1361118-52-6

Cat. No.: VC2706383

Molecular Formula: C14H17N5

Molecular Weight: 255.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361118-52-6 |

|---|---|

| Molecular Formula | C14H17N5 |

| Molecular Weight | 255.32 g/mol |

| IUPAC Name | N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine |

| Standard InChI | InChI=1S/C14H17N5/c1-10-7-11(19-14-9-15-5-6-17-14)8-13(18-10)12-3-2-4-16-12/h5-9,12,16H,2-4H2,1H3,(H,17,18,19) |

| Standard InChI Key | WYZPLCAFWAWGJX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=N1)C2CCCN2)NC3=NC=CN=C3 |

| Canonical SMILES | CC1=CC(=CC(=N1)C2CCCN2)NC3=NC=CN=C3 |

Introduction

Chemical Structure and Properties

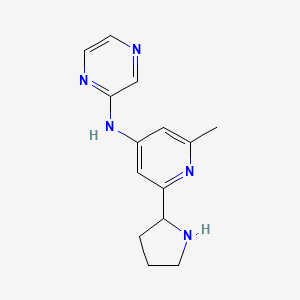

(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine features a distinctive structure with multiple nitrogen-containing heterocycles, making it attractive for various applications. The compound consists of a 2-methylpyridine ring with a pyrrolidin-2-yl substituent at position 6 and a pyrazin-2-yl-amine group at position 4.

| Property | Value |

|---|---|

| CAS Number | 1361118-52-6 |

| Molecular Formula | C14H17N5 |

| Molecular Weight | 255.32 g/mol |

| IUPAC Name | N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine |

| Standard InChI | InChI=1S/C14H17N5/c1-10-7-11(19-14-9-15-5-6-17-14)8-13(18-10)12-3-2-4-16-12/h5-9,12,16H,2-4H2,1H3,(H,17,18,19) |

| Standard InChIKey | WYZPLCAFWAWGJX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=N1)C2CCCN2)NC3=NC=CN=C3 |

| PubChem Compound ID | 66509300 |

The compound's unique structure allows for multiple points of interaction with biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions, contributing to its potential biological activity.

| Potential Target | Structural Feature Involved | Possible Therapeutic Areas |

|---|---|---|

| Checkpoint Kinase 1 (CHK1) | Pyrazin-pyridin-amine scaffold | Cancer treatment, particularly in combination therapy |

| Adenosine A2A Receptors | Pyrazine moiety | Neurological disorders, inflammation |

| Other Kinases | Multiple nitrogen-containing heterocycles | Various signaling pathways in disease |

Comparison with Similar Compounds

Several structurally related compounds provide insights into the potential properties and applications of (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine.

Pyrimidinyl Analogs

The compound 4,6-dimethyl-N-[2-methyl-6-[(2S)-pyrrolidin-2-yl]pyridin-4-yl]pyrimidin-2-amine (MW: 283.37 g/mol) represents a close structural analog, differing only in the replacement of the pyrazinyl group with a dimethylpyrimidinyl group . This subtle structural variation could lead to differences in biological activity, stability, and physicochemical properties.

Complex Pyrazine-Containing Compounds

More complex analogs like 3-chloro-6-[5-chloro-2-[(4-pyrrolidin-1-ylcyclohexyl)amino]pyridin-4-yl]-N-(oxan-4-ylmethyl)pyrazin-2-amine incorporate additional functional groups and structural features while maintaining the core pyridinyl-pyrazinyl connection . These compounds often target specific biological pathways and can provide valuable insights into structure-activity relationships relevant to (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine.

Comparative Analysis Table

| Compound | Structural Difference from Target | Potential Impact on Properties |

|---|---|---|

| 4,6-dimethyl-N-[2-methyl-6-[(2S)-pyrrolidin-2-yl]pyridin-4-yl]pyrimidin-2-amine | Pyrazinyl → Dimethylpyrimidinyl | Altered hydrogen bonding pattern; different electronic properties |

| 3-chloro-6-[5-chloro-2-[(4-pyrrolidin-1-ylcyclohexyl)amino]pyridin-4-yl]-N-(oxan-4-ylmethyl)pyrazin-2-amine | Additional substituents; different connectivity | Enhanced lipophilicity; more complex binding profile |

| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Different heterocyclic core structure | Different electronic properties; altered biological activity |

Future Research Directions

Despite its promising structural features, (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine requires further investigation in several key areas:

Synthetic Optimization

Development of efficient and scalable synthetic routes is essential for further exploration of this compound. Research should focus on:

-

Optimizing reaction conditions to improve yields

-

Developing more environmentally friendly synthetic approaches

-

Exploring one-pot methodologies to simplify the synthesis

-

Investigating stereoselective synthesis if the pyrrolidine stereocenter is important for activity

Biological Activity Profiling

Comprehensive biological screening would provide valuable insights into the compound's potential therapeutic applications:

-

Kinase inhibition assays, particularly focusing on CHK1

-

Adenosine receptor binding studies

-

Cell-based assays to determine effects on proliferation, apoptosis, and other cellular processes

-

In vivo studies in appropriate disease models

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could lead to improved properties:

-

Exploring the effects of different substituents on the pyridine ring

-

Investigating the impact of pyrrolidine stereochemistry on activity

-

Testing alternative heterocyclic systems in place of pyrazine

-

Optimizing the linking groups between the heterocycles

Analytical Methods for Characterization

Proper characterization of (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine is essential for ensuring its identity and purity for research purposes.

Spectroscopic Methods

Various spectroscopic techniques can be employed for structural confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the compound, particularly regarding the connectivity of the heterocyclic systems.

-

Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular formula and provide fragmentation patterns characteristic of the compound.

-

Infrared Spectroscopy: IR can identify characteristic functional groups, particularly the N-H stretching of the amine linkage.

Chromatographic Methods

Chromatographic techniques are vital for purity assessment:

-

High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the compound and detecting potential impurities.

-

Thin Layer Chromatography (TLC): Can be used for monitoring reactions and initial purity assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume